molecular formula C10H11NO3S B1391699 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester CAS No. 158510-64-6

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester

Cat. No. B1391699
M. Wt: 225.27 g/mol
InChI Key: PZHKTIOYUGERFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester, also known as 3-OSB, is an organic compound which has been used in a variety of scientific research applications. It is a derivative of 4-oxobutanoic acid and is composed of a pyridine and a sulfanyl group. This compound is highly versatile and has been used in the synthesis of a variety of compounds, as well as for a variety of biological applications.

Scientific Research Applications

Asymmetric Friedel-Crafts Alkylation

The compound has been utilized in asymmetric Friedel-Crafts alkylation reactions. A study by (Faita et al., 2010) demonstrates its application in catalyzing reactions between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes, resulting in high yields and enantioselectivity up to 99%.

Antithyroid Properties

Research by (Ukrainets et al., 1997) explored the antithyroid properties of certain compounds, including methyl esters of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid, synthesized in part using pyridine derivatives similar to 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester.

Applications in Polymer Solar Cells

In the field of solar energy, (Lv et al., 2014) discussed using related compounds, specifically [6,6]-phenyl-C61-butyric acid methyl esters, as acceptor and cathode interfacial materials in polymer solar cells. This research highlights the potential of such compounds in enhancing the efficiency of organic solar cells.

Structural Investigation in Chemistry

The compound's derivatives have been studied for their physicochemical properties. (Tzimopoulos et al., 2010) investigated triorganostannyl esters of related compounds, emphasizing their potential in modifying photophysical properties when coordinated to metal centers.

Photolysis in Medicinal Chemistry

In medicinal chemistry, (Soares et al., 2017) studied new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model. These studies demonstrate the potential of 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester derivatives in the development of photoactivatable prodrugs.

Antiviral Activity

The compound's structure has been used in studying antiviral activities. (Patick et al., 2005) discussed a compound with a similar structure exhibiting potent antiviral activity against human rhinovirus.

Cardiotonic Activity

There is also research into the cardiotonic activity of related compounds. (Mosti et al., 1992) synthesized and tested similar compounds for their potential in cardiac applications.

properties

IUPAC Name

methyl 3-oxo-4-pyridin-2-ylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-10(13)6-8(12)7-15-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKTIOYUGERFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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